![molecular formula C23H28N6O4S B2915030 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1052603-30-1](/img/structure/B2915030.png)

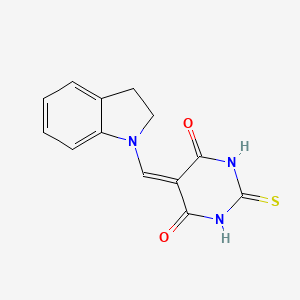

7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the benzo[d]oxazol-2-ylthio moiety, the morpholino ring, and the purine scaffold. Researchers have developed efficient synthetic routes to access this compound, often utilizing multistep reactions and protecting group strategies .

Aplicaciones Científicas De Investigación

Anticancer Research

The benzoxazole and purine components of the compound are known to exhibit cytotoxic properties. Compounds with similar structures have been evaluated for their potential as anticancer agents, showing potent activity against various cancer cell lines . This compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells, with a focus on understanding the structure-activity relationship to optimize its anticancer properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is the chromodomain Y-like (CDYL) protein . CDYL is a histone methyllysine reader protein that plays a crucial role in epigenetic regulation .

Mode of Action

The compound interacts with CDYL by binding to its chromodomain . This interaction is facilitated by the benzo[d]oxazol-2(3H)-one moiety of the compound, which has been identified as a potent and selective inhibitor of CDYL . The binding conformation between the chromodomain of CDYL and the compound was studied via molecular docking and dynamic simulations .

Biochemical Pathways

Upon binding to CDYL, the compound perturbs the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes . This suggests that the compound affects the epigenetic regulation pathway, specifically the histone methylation process .

Result of Action

The compound’s action results in the transcriptional derepression of CDYL target genes . Moreover, it has been demonstrated that the compound promotes the development and branching of neurodendrites by inhibiting CDYL in hippocampal and cortical cultured neurons .

Propiedades

IUPAC Name |

7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O4S/c1-13(12-34-23-24-16-7-5-6-8-17(16)33-23)9-29-18-19(27(4)22(31)26-20(18)30)25-21(29)28-10-14(2)32-15(3)11-28/h5-8,13-15H,9-12H2,1-4H3,(H,26,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCITHKKIHIOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=C(N2CC(C)CSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)

![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)

![2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2914949.png)

![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)

![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)